(Z)-benzyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
CAS No.: 620548-38-1
VCID: VC8445147
Molecular Formula: C23H18O6
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Chemical Formula and Molecular Weight
Functional GroupsThe compound contains the following functional groups:
StereochemistryThe Z configuration of the double bond ensures that the substituents on either side of the double bond are on the same side, impacting the molecule's reactivity and interactions. General Synthetic RouteThe synthesis of (Z)-benzyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves:
Reaction ConditionsReactions are often catalyzed by bases or acids under mild heating conditions to ensure high selectivity for the Z-isomer. Pharmaceutical ApplicationsCompounds with benzofuran and furan moieties are known for their biological activities, including:
Organic Synthesis IntermediateThis compound can serve as an intermediate in synthesizing more complex molecules for drug discovery or materials science. Spectroscopic TechniquesTo confirm its structure, the following techniques are utilized:
ChromatographyHigh-performance liquid chromatography (HPLC) can be used for purity assessment and separation of isomers. Comparative Data TableBelow is a comparison of similar compounds for reference:
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CAS No. | 620548-38-1 | ||||||||||||||||
Product Name | (Z)-benzyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | ||||||||||||||||
Molecular Formula | C23H18O6 | ||||||||||||||||
Molecular Weight | 390.4 g/mol | ||||||||||||||||
IUPAC Name | benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | ||||||||||||||||
Standard InChI | InChI=1S/C23H18O6/c1-15-7-8-18(28-15)12-21-23(25)19-10-9-17(11-20(19)29-21)26-14-22(24)27-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3/b21-12- | ||||||||||||||||
Standard InChIKey | LXYZPRVINABIOU-MTJSOVHGSA-N | ||||||||||||||||
Isomeric SMILES | CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 | ||||||||||||||||
SMILES | CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 | ||||||||||||||||
Canonical SMILES | CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 | ||||||||||||||||
PubChem Compound | 2009615 | ||||||||||||||||
Last Modified | Aug 20 2023 |
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